Cas no 2228182-76-9 (1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol)

1-(3-Cyclopropylphenyl)-2-fluoroethan-1-ol is a fluorinated alcohol derivative featuring a cyclopropylphenyl moiety, which imparts unique steric and electronic properties. The presence of the fluorine atom enhances metabolic stability and influences the compound's reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its structural features can modulate pharmacokinetic properties. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use. Its versatility makes it suitable for further functionalization in complex organic transformations.
1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol structure
2228182-76-9 structure
Product Name:1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol
CAS No:2228182-76-9
MF:C11H13FO
MW:180.218726873398
CID:6412250
PubChem ID:165760415
Update Time:2025-05-25

1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol
    • 2228182-76-9
    • EN300-1736467
    • 3-Cyclopropyl-α-(fluoromethyl)benzenemethanol
    • Inchi: 1S/C11H13FO/c12-7-11(13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7H2
    • InChI Key: BWGVJNBSIMRKPG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(C2CC2)=C1)(O)CF

Computed Properties

  • Exact Mass: 180.095043196g/mol
  • Monoisotopic Mass: 180.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol Pricemore >>

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Additional information on 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol

Comprehensive Overview of 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol (CAS No. 2228182-76-9): Properties, Applications, and Industry Insights

The compound 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol (CAS No. 2228182-76-9) has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural features and potential applications. This fluorinated alcohol derivative, characterized by a cyclopropylphenyl moiety and a fluoroethyl group, offers intriguing possibilities for drug discovery and material science. As researchers increasingly focus on fluorinated building blocks and bioisosteres, this compound presents itself as a valuable intermediate for the development of novel therapeutic agents.

Recent trends in medicinal chemistry highlight the growing importance of fluorine-containing compounds, with over 30% of FDA-approved drugs in the past decade incorporating fluorine atoms. The presence of fluorine in 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol enhances its metabolic stability and bioavailability, making it particularly interesting for researchers working on CNS-targeting molecules and GPCR modulators. The compound's cyclopropyl ring contributes to conformational restriction, a property highly sought after in modern drug design to improve target selectivity.

From a synthetic chemistry perspective, 2228182-76-9 serves as a versatile intermediate for various transformations. Its benzylic alcohol functionality allows for oxidation to corresponding aldehydes or ketones, while the fluoroethyl group can participate in nucleophilic substitution reactions. These characteristics make it valuable for constructing more complex molecular architectures, particularly in the development of small molecule inhibitors and allosteric modulators that are currently dominating pharmaceutical research pipelines.

The compound's physicochemical properties have been the subject of several computational studies, with particular interest in its logP value and hydrogen bonding capacity. These parameters are crucial for researchers using AI-driven drug discovery platforms, as they influence the compound's behavior in biological systems. The 3-cyclopropylphenyl moiety contributes to favorable lipophilicity, while the fluoroalcohol group provides polarity, creating an optimal balance for membrane permeability - a key consideration in modern druglikeness assessments.

In material science applications, 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol has shown promise as a precursor for liquid crystal materials and advanced polymers. The combination of aromaticity from the phenyl ring, conformational constraint from the cyclopropyl group, and polarity from the fluoroalcohol creates unique mesomorphic properties. This aligns with current industry demands for high-performance materials with tailored electronic and optical characteristics, particularly in OLED technology and flexible electronics.

Quality control and analytical characterization of CAS 2228182-76-9 typically involve advanced techniques such as HPLC-MS, NMR spectroscopy (particularly 19F NMR), and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, especially given the growing emphasis on quality by design (QbD) principles in chemical manufacturing. The fluorine atom provides a distinct advantage in analytical tracking, as its unique NMR signature allows for precise monitoring during synthetic processes.

From a regulatory perspective, 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol falls into the category of research chemicals rather than controlled substances, making it accessible for legitimate scientific investigation. However, researchers must adhere to standard laboratory safety protocols when handling this material, particularly concerning its alcohol functionality and potential sensitivity to oxidation. Proper storage under inert atmosphere and protection from light are generally recommended to maintain stability.

The commercial availability of 2228182-76-9 has expanded in recent years, with several specialty chemical suppliers offering it in various quantities. Pricing trends reflect the compound's growing importance in medicinal chemistry, with particular demand from organizations focused on fragment-based drug discovery and proteolysis targeting chimera (PROTAC) development. Custom synthesis services for derivatives of this compound have also become more prevalent, catering to the needs of pharmaceutical researchers exploring structure-activity relationships.

Future research directions for 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol may include exploration of its potential as a chiral building block, given the stereogenic center at the carbinol carbon. The development of asymmetric synthesis methods for this scaffold could open new avenues in enantioselective catalysis and chiral drug development. Additionally, its application in bioconjugation chemistry warrants investigation, particularly for creating targeted drug delivery systems where the fluorine atom could serve as a 19F MRI contrast handle.

In conclusion, 1-(3-cyclopropylphenyl)-2-fluoroethan-1-ol (CAS No. 2228182-76-9) represents a compelling case study in modern chemical research, bridging pharmaceutical development and advanced materials science. Its unique combination of structural features addresses multiple current challenges in molecular design, from improving drug-like properties to enabling novel material functionalities. As the chemical industry continues to emphasize sustainable synthesis and rational molecular design, compounds like this will undoubtedly play increasingly important roles in scientific innovation.

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